3-Buten-2-one, 3-bromo-
Overview
Description
3-Buten-2-one, 3-bromo- is an organic compound with the molecular formula C4H5BrO. It is also known as 3-Bromo-3-buten-2-one. This compound is characterized by the presence of a bromine atom attached to the third carbon of a butenone structure, making it a brominated enone. It is a reactive compound that finds applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Buten-2-one, 3-bromo- can be synthesized through several methods. One common method involves the bromination of methyl vinyl ketone (MVK). The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-bromo- often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-bromo- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles like enolates or amines.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.
Addition Reactions: Enolates generated from ketones or esters in the presence of bases like lithium diisopropylamide (LDA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted butenones.
Addition Reactions: Michael adducts.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3-Buten-2-one, 3-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical agents and as a building block for drug synthesis.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-bromo- involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound can also participate in Michael addition reactions, where it acts as an acceptor for nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Methyl vinyl ketone (MVK): Similar structure but lacks the bromine atom.
3-Bromo-2-butanone: Similar brominated ketone but with a different position of the double bond.
Vinyl bromide: Contains a bromine atom attached to an alkene but lacks the carbonyl group.
Uniqueness
3-Buten-2-one, 3-bromo- is unique due to the presence of both a bromine atom and a carbonyl group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in research and industrial applications .
Properties
IUPAC Name |
3-bromobut-3-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-3(5)4(2)6/h1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHIQBRPBAHPMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210122 | |
Record name | 3-Buten-2-one, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-01-8 | |
Record name | 3-Bromo-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61203-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-bromovinyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Buten-2-one, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1-BROMOVINYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWQ9ND5KX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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